

4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine molecular weight

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Compound of Interest

Compound Name: 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

CAS No.: 1346809-11-7

Cat. No.: B580889

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An In-depth Technical Guide to **4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine**

Authored by: A Senior Application Scientist

Introduction

Pyridine derivatives represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous biologically active compounds and FDA-approved drugs.[1][2] Their versatile framework allows for extensive functionalization, enabling medicinal chemists to meticulously modulate the physicochemical and pharmacological properties of potential drug candidates.[1][3] Within this vital class of heterocycles, **4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine** emerges as a significant building block. The strategic incorporation of a chloro-substituent and a trifluoroethoxy group imparts unique electronic and lipophilic characteristics, making it a valuable intermediate for constructing complex molecular architectures for targeted therapies.[1] This guide provides a comprehensive technical overview of **4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine**, detailing its properties, a representative synthetic protocol, its applications in drug discovery, and essential safety information.

Core Physicochemical Properties

The fundamental properties of **4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine** are summarized below. These data are critical for experimental design, reaction stoichiometry, and analytical characterization.

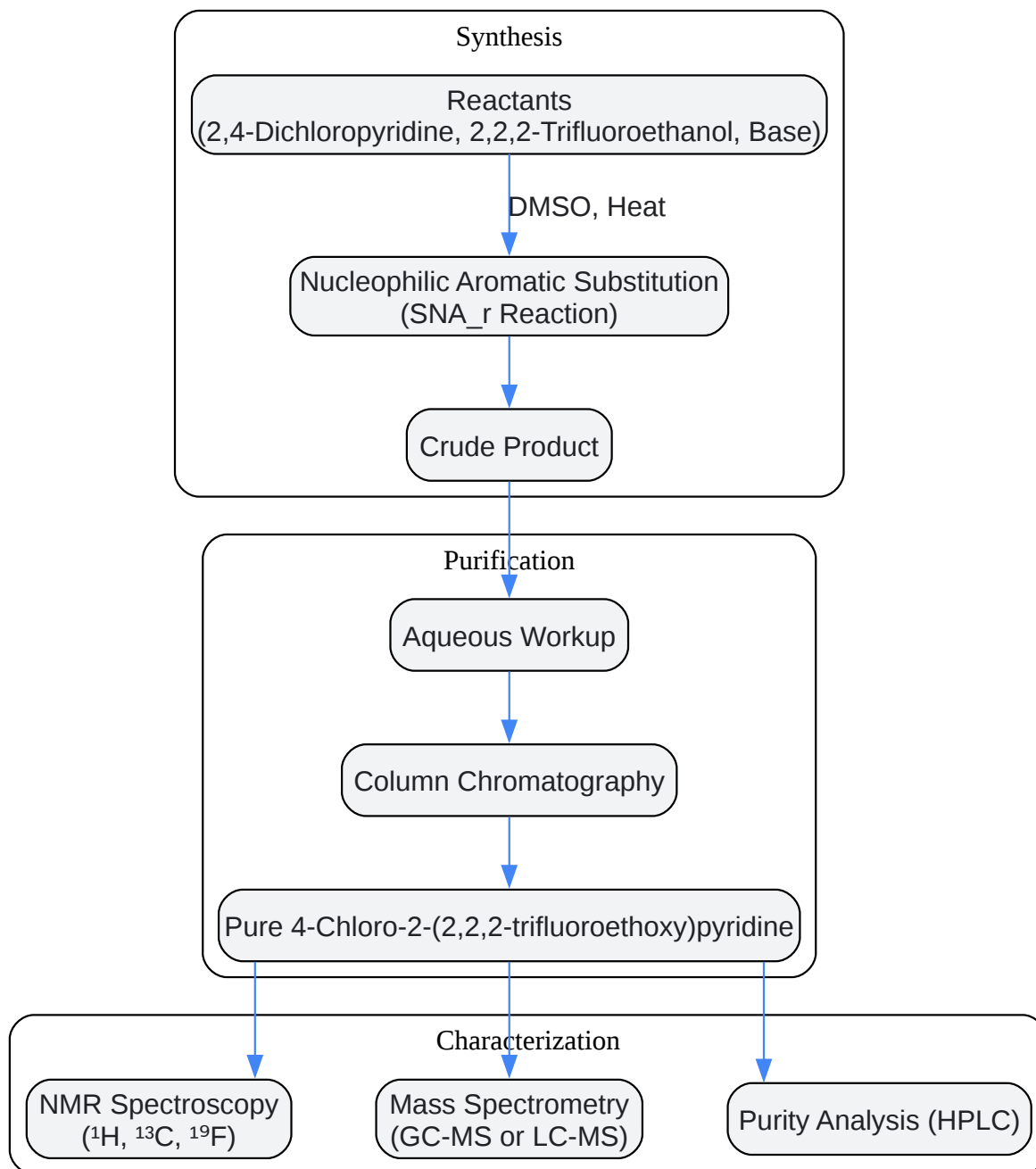
Property	Value	Source
Molecular Weight	211.57 g/mol	[4]
Molecular Formula	C ₇ H ₅ ClF ₃ NO	[4]
CAS Number	1346809-11-7	[4]
Canonical SMILES	C1=CC(=NC=C1Cl)OCC(F)(F)F	
InChIKey	AEIHRRMIARXQBG-UHFFFAOYSA-N	[5]
Appearance	(Predicted) Colorless to light yellow liquid or solid	

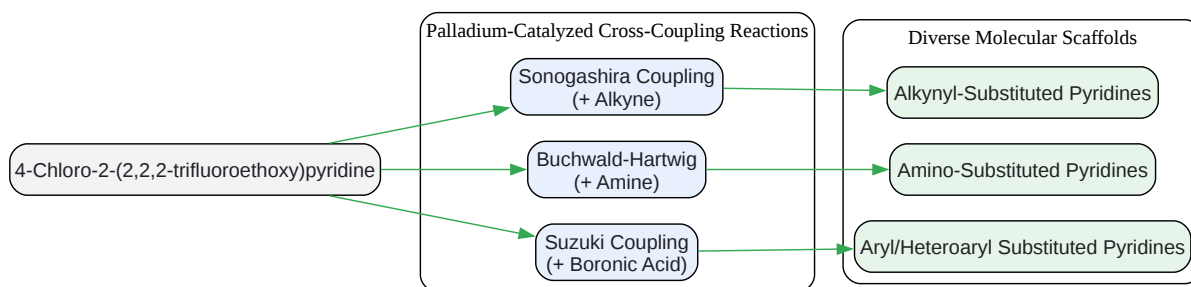
Synthesis and Characterization: A Proposed Protocol

The synthesis of **4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine** can be achieved via nucleophilic aromatic substitution (S_NAr). The rationale for this approach is the activation of the pyridine ring towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the chloro-substituent. The C2 position is generally more activated than the C4 position for nucleophilic substitution on a 4-chloropyridine scaffold.

Proposed Synthetic Workflow

The following diagram outlines a plausible workflow for the synthesis and subsequent purification and characterization of the target compound.





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Sources

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